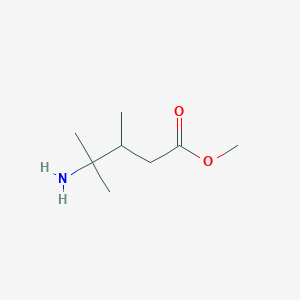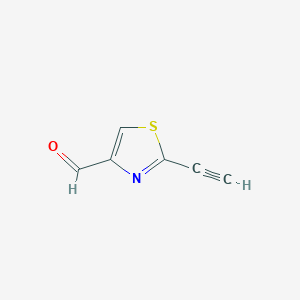
2-Ethynyl-1,3-thiazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-1,3-thiazole-4-carbaldehyde is a compound belonging to the thiazole family of chemicals. It has the molecular formula C6H3NOS and a molecular weight of 137.16 g/mol . This compound is characterized by the presence of an ethynyl group attached to the thiazole ring, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynyl-1,3-thiazole-4-carbaldehyde typically involves the reaction of thiazole derivatives with ethynylating agents. One common method involves the use of 2-thiazolecarboxaldehyde as a starting material, which undergoes ethynylation in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethynyl-1,3-thiazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions include oxidized thiazole derivatives, reduced alcohols, and various substituted thiazole compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Ethynyl-1,3-thiazole-4-carbaldehyde has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-ethynyl-1,3-thiazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The thiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-Thiazolecarboxaldehyde: Similar in structure but lacks the ethynyl group, leading to different reactivity and applications.
4-Thiazolecarboxaldehyde: Another thiazole derivative with different substitution patterns, affecting its chemical properties and uses.
Thiazole-2-carbaldehyde: A related compound with distinct reactivity due to the position of the aldehyde group.
Uniqueness: 2-Ethynyl-1,3-thiazole-4-carbaldehyde is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications, distinguishing it from other thiazole derivatives.
Propriétés
Formule moléculaire |
C6H3NOS |
|---|---|
Poids moléculaire |
137.16 g/mol |
Nom IUPAC |
2-ethynyl-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C6H3NOS/c1-2-6-7-5(3-8)4-9-6/h1,3-4H |
Clé InChI |
OUUCJSHLEPAFMP-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=NC(=CS1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methyl-2-oxa-7-azaspiro[3.4]octane](/img/structure/B13517006.png)

![Methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B13517018.png)
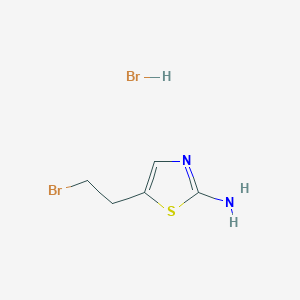
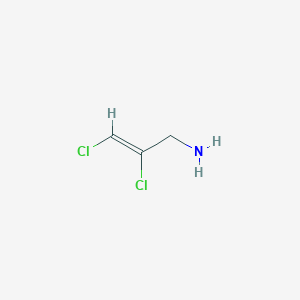

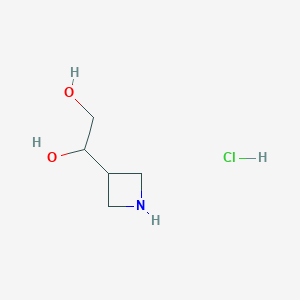
![1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid](/img/structure/B13517050.png)

![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B13517061.png)
